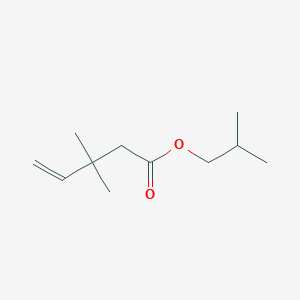

2-Methylpropyl 3,3-dimethylpent-4-enoate

Description

Overview of Unsaturated Ester Compounds in Organic Chemistry

Unsaturated esters are a significant class of organic compounds characterized by the presence of a carbon-carbon double or triple bond within the carbon chain of the ester. This unsaturation imparts distinct chemical reactivity compared to their saturated counterparts. The double bond can be located at various positions relative to the ester group, influencing the molecule's electronic properties and reactivity.

These compounds are prevalent in nature, contributing to the fragrances and flavors of many fruits and flowers. In industrial applications, they serve as monomers for polymerization, precursors for the synthesis of more complex molecules, and as solvents. The synthesis of unsaturated esters can be achieved through various methods, including Fischer esterification of an unsaturated carboxylic acid and an alcohol, as well as more advanced techniques like the Wittig reaction, Horner-Wadsworth-Emmons reaction, and olefin metathesis. Their reactivity is often centered around the double bond and the carbonyl group of the ester, allowing for a wide range of chemical transformations.

Academic Significance of Alkyl 3,3-Dimethylpent-4-enoate Derivatives

While specific research on 2-methylpropyl 3,3-dimethylpent-4-enoate is limited, the academic community has shown interest in its close analog, methyl 3,3-dimethylpent-4-enoate. This derivative serves as a valuable case study for understanding the potential applications and research interest in this family of compounds.

Methyl 3,3-dimethylpent-4-enoate is recognized as a useful reactant in various organic reactions. It has been utilized in Heck reactions, electrophilic trifluoromethylthiolation of carbonyl compounds, and nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds. chemicalbook.compharmaffiliates.com Its synthesis has been a subject of study, with methods developed for its preparation on an industrial scale. One common synthesis involves the reaction of 3-methylbut-2-en-1-ol with trimethyl orthoacetate. prepchem.com

The physical and chemical properties of methyl 3,3-dimethylpent-4-enoate have been characterized, providing a baseline for predicting the behavior of other alkyl esters in this series.

Table 1: Physicochemical Properties of Methyl 3,3-dimethylpent-4-enoate

| Property | Value |

| Molecular Formula | C₈H₁₄O₂ |

| Molecular Weight | 142.2 g/mol |

| Boiling Point | 59°C at 4.4 mmHg |

| Density | 0.899 g/cm³ |

| Refractive Index | 1.423 |

| Flash Point | 107°F |

Note: Data sourced from commercial supplier information.

Research Landscape for this compound

A thorough review of the current scientific literature indicates a notable absence of dedicated research on this compound. There are no extensive studies detailing its synthesis, specific properties, or applications. However, the research landscape for its structural components—the 2-methylpropyl (isobutyl) ester group and the 3,3-dimethylpent-4-enoate backbone—is more developed.

The isobutyl ester functional group is common in a variety of commercially available and academically studied molecules. These esters are often investigated for their fragrance and flavor properties, as well as their use as solvents and intermediates in organic synthesis.

The 3,3-dimethylpent-4-enoic acid and its other esters, such as the methyl and propyl esters, have been synthesized and characterized. chemsynthesis.com The presence of the gem-dimethyl group at the 3-position and the terminal double bond are key structural features that influence the reactivity and potential applications of these molecules. Research on amides derived from 3,3-dimethylpent-4-enoic acid also exists, highlighting the versatility of this carboxylic acid as a building block in synthetic chemistry. prepchem.com

Given the existing knowledge on related compounds, it is plausible to infer the expected properties and potential research avenues for this compound. Future research could focus on its synthesis via esterification of 3,3-dimethylpent-4-enoic acid with isobutanol, characterization of its physicochemical and spectroscopic properties, and exploration of its potential applications, possibly in the fields of fragrance chemistry or as a monomer in polymer synthesis. The lack of current research presents an opportunity for novel investigations into this specific unsaturated ester.

Structure

3D Structure

Properties

CAS No. |

64725-39-9 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

2-methylpropyl 3,3-dimethylpent-4-enoate |

InChI |

InChI=1S/C11H20O2/c1-6-11(4,5)7-10(12)13-8-9(2)3/h6,9H,1,7-8H2,2-5H3 |

InChI Key |

VYMCHLVVHDTNQG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)CC(C)(C)C=C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methylpropyl 3,3 Dimethylpent 4 Enoate

Established Reaction Pathways for 3,3-Dimethylpent-4-enoic Acid Esters

The synthesis of esters of 3,3-dimethylpent-4-enoic acid, including the 2-methylpropyl variant, relies on fundamental organic reactions. These pathways are foundational to the production of this class of compounds.

Direct esterification of 3,3-dimethylpent-4-enoic acid with 2-methylpropanol (isobutanol) represents the most straightforward approach to obtaining 2-Methylpropyl 3,3-dimethylpent-4-enoate. This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the equilibrium towards the product by removing water.

Reaction Scheme:

While this method is direct, the efficiency can be influenced by steric hindrance from the gem-dimethyl group on the carboxylic acid and the branched structure of the alcohol.

The Claisen rearrangement is a powerful tool for carbon-carbon bond formation and is particularly useful in the synthesis of γ,δ-unsaturated esters. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of 3,3-dimethylpent-4-enoic acid esters, a variation of the Claisen rearrangement, such as the Johnson-Claisen rearrangement, is often employed. wikipedia.org This reaction involves treating an allylic alcohol with an orthoester in the presence of a weak acid catalyst. wikipedia.org

For instance, the reaction of 3-methyl-2-buten-1-ol (B147165) with trimethyl orthoacetate can yield methyl 3,3-dimethylpent-4-enoate. prepchem.com By analogy, using triisobutyl orthoacetate would directly yield the target compound, this compound. The reaction proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement of a ketene (B1206846) acetal (B89532) intermediate. masterorganicchemistry.com

Key Features of the Johnson-Claisen Rearrangement:

| Feature | Description |

|---|---|

| Reactants | Allylic alcohol, Orthoester |

| Catalyst | Weak acid (e.g., propionic acid) |

| Key Intermediate | Ketene acetal |

| Reaction Type | researchgate.netresearchgate.net-Sigmatropic rearrangement |

This method is advantageous as it constructs the carbon skeleton and sets the ester functionality in a single, stereospecific step.

Modern synthetic chemistry offers various catalytic methods for the formation of carbon-carbon bonds in unsaturated esters. abiosus.org These strategies can be applied to the synthesis of the 3,3-dimethylpent-4-enoic acid backbone. Transition metal-catalyzed cross-coupling reactions, for example, can be envisioned for the construction of the pentenoate skeleton. While not directly reported for this specific ester, techniques like the Heck reaction, which couples an alkene with an organohalide, are used for creating similar structures. chemicalbook.com

Furthermore, catalytic methods can be employed to improve the efficiency of other synthetic steps. For example, solid acid catalysts can be used for esterification, offering advantages in terms of separation and reusability.

Advanced Synthetic Approaches to this compound

Advancements in synthetic methodology aim to improve the yield, selectivity, and environmental footprint of chemical processes.

For industrial-scale production of related compounds like methyl 3,3-dimethylpent-4-enoate, optimization of reaction conditions is crucial. A patented method describes the synthesis through the reaction of isopentenol (B1216264) with methyl orthoacetate under pressure (1-3.2 MPa) and high temperature (150-250°C) using catalysts such as anhydrous zinc chloride, nickel sulfate, or copper acetate. google.com This approach results in a high yield of 88%. google.com Similar optimization for the synthesis of this compound, by adjusting parameters such as catalyst, temperature, pressure, and reaction time, could lead to enhanced yield and selectivity.

An improved synthesis of methyl 3,3-dimethylpent-4-enoate has been reported using orthophosphoric acid and sodium methoxide (B1231860) as catalysts at different stages, which reduces byproduct formation and improves the product recovery rate, achieving a yield of up to 84%. researchgate.net

Table of Catalysts and Conditions for the Synthesis of Methyl 3,3-dimethylpent-4-enoate:

| Catalyst(s) | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|

| Anhydrous zinc chloride, nickel sulfate, nickel acetate, copper acetate, anhydrous cupric chloride, or anhydrous ferric chloride | 150-250 | 1-3.2 | 88 | google.com |

These optimized conditions for the methyl ester provide a strong starting point for developing an efficient synthesis of the 2-methylpropyl ester.

The carbon atom at position 3 of this compound is a quaternary center, and therefore the molecule is achiral. Thus, the concept of enantiomers does not apply to this specific compound. However, if a chiral center were present in a related structure, stereoselective synthesis would be a critical consideration. This would involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemical outcome of the reaction. For instance, enantioselective versions of the Claisen rearrangement have been developed that could be adapted for such purposes.

Exploration of Green Chemistry Principles in Ester Synthesis

The application of green chemistry principles to the synthesis of esters, including this compound, offers a pathway to more sustainable and environmentally benign chemical processes. solubilityofthings.comsophim.com This approach focuses on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. solubilityofthings.com Key strategies in the green synthesis of esters involve the use of biocatalysts, alternative solvents, and an emphasis on atom economy.

A significant advancement in the green synthesis of esters is the utilization of enzymes, particularly lipases, as catalysts. researchgate.net Unlike traditional chemical methods that may require harsh conditions and toxic catalysts, enzymatic esterification can be performed under milder operating conditions, such as moderate temperatures and atmospheric pressure. researchgate.net This not only reduces energy consumption but also minimizes the formation of by-products, leading to higher product purity. researchgate.netnih.gov The high selectivity of enzymes, including regioselectivity and enantioselectivity, is another major advantage, which can simplify purification processes. researchgate.net

Biocatalysis in ester synthesis is compatible with the core tenets of green chemistry. researchgate.net Enzymes are biodegradable and derived from renewable resources, which aligns with the principle of using renewable feedstocks. solubilityofthings.comacsgcipr.org Furthermore, the use of immobilized enzymes allows for easier separation from the reaction mixture and potential for reuse over multiple reaction cycles, enhancing the economic viability and sustainability of the process. nih.govnih.gov Research has demonstrated the successful reuse of immobilized lipases for several cycles while maintaining high conversion rates. nih.govresearchgate.net

The choice of solvent is another critical aspect of green ester synthesis. jove.com Traditional organic solvents are often volatile, flammable, and toxic. jove.com Green chemistry encourages the use of safer, more environmentally friendly solvents or, ideally, solvent-free reaction conditions. jove.comresearchgate.net Water can be a desirable solvent for some biocatalytic reactions, although its presence can affect the equilibrium of esterification reactions. researchgate.net

The principles of atom economy, which aim to maximize the incorporation of all starting materials into the final product, are also central to green ester synthesis. solubilityofthings.com Biocatalytic processes can exhibit high atom economy, as they often involve direct esterification or transesterification reactions with minimal waste generation. sophim.com

The table below summarizes key findings from research on green ester synthesis methodologies that are applicable to the production of compounds like this compound.

| Catalyst Type | Reaction Condition | Key Findings | Reference(s) |

| Immobilized Lipase | Mild temperature and pressure | High conversion rates, potential for catalyst reuse, reduced by-product formation. | nih.gov |

| Solid Acid Catalysts | Elevated temperatures (150-180°C) | Effective for certain esterifications, offering an alternative to liquid acids. | researchgate.net |

| Lipase B from Candida antarctica | 37°C in tert-butyl methyl ether | High degree of substrate conversion within a few hours. | nih.gov |

| Yarrowia lipolytica derived biocatalyst | 30°C, solvent-free or in n-hexane | High conversion of various fatty acids, catalyst reusable for multiple cycles. | nih.govresearchgate.net |

The ongoing development of robust and efficient biocatalysts, coupled with process optimization, continues to advance the field of green ester synthesis, making it an increasingly attractive alternative to conventional methods for producing a wide range of esters. researchgate.netacs.org

Reactivity and Transformational Chemistry of 2 Methylpropyl 3,3 Dimethylpent 4 Enoate

Organic Reactions of the Pent-4-enoate (B1234886) Moiety

The terminal double bond in the 3,3-dimethylpent-4-enoate structure is a versatile functional group that participates in a variety of carbon-carbon bond-forming reactions. Its reactivity is influenced by the steric bulk of the adjacent quaternary center.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.gov In the context of 2-Methylpropyl 3,3-dimethylpent-4-enoate, the terminal alkene can undergo several types of metathesis reactions, primarily catalyzed by ruthenium or molybdenum complexes. harvard.edu

Cross-Metathesis (CM): This reaction involves the coupling of the terminal alkene with another olefin. The steric hindrance from the gem-dimethyl groups can influence the efficiency and selectivity of the reaction, but modern, highly active catalysts like the Grubbs second-generation catalyst can facilitate this transformation. harvard.edu

Ring-Closing Metathesis (RCM): If the isobutyl ester were replaced with a chain containing another terminal alkene, RCM could be employed to form cyclic structures. The principles of RCM are well-established for forming five, six, and seven-membered rings. harvard.edu

Enyne Metathesis: This variant involves the reaction of the terminal alkene with an alkyne to produce a 1,3-diene, a valuable building block in organic synthesis.

The general mechanism for these transformations, proposed by Chauvin, proceeds through the formation of a metallacyclobutane intermediate. harvard.edu The reaction's outcome is often dictated by the catalyst choice and the specific reaction partner.

Table 1: Common Catalysts for Olefin Metathesis

| Catalyst | Description | Tolerance |

|---|---|---|

| Grubbs' 1st Generation | Ruthenium-based, benzylidene ligand | Tolerant to many functional groups |

| Grubbs' 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand | Higher activity and broader substrate scope |

Heck Reactions and Other Palladium-Catalyzed Couplings

The terminal alkene of the pent-4-enoate moiety is an excellent substrate for palladium-catalyzed coupling reactions, which are fundamental to modern organic synthesis for creating carbon-carbon bonds. libretexts.orglibretexts.org The closely related Methyl 3,3-dimethylpent-4-enoate is known to be a useful reactant in Heck reactions. pharmaffiliates.comchemicalbook.com

The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of the alkene with an unsaturated halide (e.g., aryl or vinyl bromide/iodide) or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. libretexts.orglibretexts.org The use of various palladium precursors like Pd(OAc)₂, PdCl₂, or Pd₂(dba)₃ with phosphine (B1218219) ligands is common. libretexts.orgwikipedia.org

Other significant palladium-catalyzed reactions applicable to this terminal alkene include:

Suzuki-Miyaura Coupling: This involves the reaction of the alkene (after conversion to an organoboron species via hydroboration) with an organohalide. libretexts.orglibretexts.org

Stille Coupling: This reaction couples the alkene (as an organotin compound) with an organohalide. libretexts.org

Sonogashira Coupling: This process couples the terminal alkene (after conversion to a terminal alkyne) with an aryl or vinyl halide. libretexts.org

These reactions offer a robust platform for elaborating the structure of this compound, attaching complex aryl, vinyl, or alkynyl groups.

Electrophilic Additions and Cycloaddition Reactions

The π-bond of the alkene is susceptible to attack by electrophiles. Electrophilic addition reactions, such as halogenation (with Br₂ or Cl₂), hydrohalogenation (with HBr or HCl), and hydration (acid-catalyzed addition of water), would proceed according to Markovnikov's rule where applicable, although the steric hindrance of the neighboring quaternary carbon could influence regioselectivity.

Cycloaddition reactions provide a means to construct cyclic systems in a single step. wikipedia.org The terminal double bond can act as a 2π-electron component in several key cycloadditions:

[4+2] Cycloaddition (Diels-Alder Reaction): The alkene can serve as the dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orglibretexts.org

[3+2] Cycloaddition: This reaction involves 1,3-dipoles such as azides, nitrones, or nitrile oxides to form five-membered heterocyclic rings. uchicago.edu

[2+2] Cycloaddition: Photochemically induced [2+2] cycloadditions can occur with another alkene to form a cyclobutane (B1203170) ring. libretexts.org

The stereochemical and regiochemical outcomes of these reactions are governed by well-established principles, such as the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.org

Ester Group Modifications in this compound

The isobutyl ester functionality is the second major site of reactivity, allowing for transformations through nucleophilic acyl substitution.

Transesterification Processes

Transesterification is the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This process can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a strong acid (e.g., H₂SO₄) and a large excess of another alcohol (R'-OH), the isobutyl group can be replaced to form a new ester. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the new alcohol.

Base-Catalyzed Transesterification: Using a catalytic amount of an alkoxide (e.g., sodium methoxide) in the corresponding alcohol (e.g., methanol) will also effect the transformation. The mechanism is a two-step addition-elimination process. masterorganicchemistry.com

Various other catalysts, including scandium(III) triflate and N-Heterocyclic Carbenes (NHCs), have been developed to facilitate transesterification under mild conditions. organic-chemistry.org Studies on the transesterification of fatty acids with isobutanol have demonstrated the feasibility of reactions involving this specific alcohol group. mdpi.comresearchgate.net

Hydrolysis and Saponification Kinetics

Hydrolysis is the cleavage of the ester back to its constituent carboxylic acid and alcohol, which can be catalyzed by acid or base. viu.caSaponification refers specifically to base-mediated hydrolysis, which is an irreversible process due to the deprotonation of the resulting carboxylic acid. arkat-usa.org

The rate of hydrolysis is significantly affected by steric hindrance. arkat-usa.orgresearchgate.net The this compound molecule contains two sources of steric bulk near the carbonyl center: the gem-dimethyl group at the α-position to the carbonyl and the branched isobutyl group of the ester itself. This steric crowding makes nucleophilic attack on the carbonyl carbon more difficult.

Compared to less hindered esters, the saponification of this compound is expected to be slower under standard aqueous conditions. arkat-usa.orgchemrxiv.org The reaction typically follows second-order kinetics, being first-order in both the ester and the hydroxide (B78521) ion. chemrxiv.org However, for sterically hindered esters, alternative non-aqueous methods, such as using NaOH in a mixture of methanol (B129727) and dichloromethane, have been shown to facilitate rapid saponification at room temperature by utilizing "naked" or poorly solvated hydroxide ions, which are more potent nucleophiles. arkat-usa.orgresearchgate.net

Table 2: Factors Influencing Ester Hydrolysis Rates

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Steric Hindrance | Decreases rate | Hinders the approach of the nucleophile (H₂O or OH⁻) to the carbonyl carbon. arkat-usa.orgchemrxiv.org |

| Electronic Effects | Electron-withdrawing groups increase rate | Increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. chemrxiv.org |

| Catalyst | Acids or bases increase rate | Acid protonates the carbonyl, activating it. Base provides a stronger nucleophile (OH⁻). viu.cayoutube.com |

| Solvent | Non-aqueous aprotic solvents can increase rate | Poorly solvated hydroxide ions are more reactive nucleophiles. arkat-usa.orgresearchgate.net |

Reactions Involving Quaternary Carbon Centers Adjacent to the Ester Functionality

The quaternary carbon at the 3-position of this compound significantly influences its reactivity. This sterically congested center can direct the course of nearby reactions and, under certain conditions, participate in skeletal rearrangements.

One potential reaction pathway involves neighboring group participation, where a functional group within the molecule interacts with a reactive center. In the case of derivatives of 3,3-dimethylpent-4-enoic acid, the carboxylate group or other suitably positioned functionalities could act as internal nucleophiles, influencing the outcome of reactions at adjacent positions. While direct experimental data on this compound is limited, analogous systems demonstrate that such participation can lead to the formation of cyclic intermediates, affecting stereochemistry and reaction rates chemtube3d.comwikipedia.orgchem-station.comscribd.comnih.gov.

Skeletal rearrangements are another possibility for sterically hindered compounds like this compound, particularly under conditions that favor carbocation formation cambridgescholars.com. The presence of the quaternary center can create steric strain that may be relieved through migration of one of the adjacent methyl groups. The specific products of such rearrangements would be highly dependent on the reaction conditions and the nature of any catalysts or reagents employed.

The table below illustrates potential reactions and the types of products that could be expected based on the reactivity of similar structures.

| Reaction Type | Reagents/Conditions | Potential Product(s) | Notes |

| Neighboring Group Participation (Hypothetical) | Acid or Lewis acid catalysis with a participating group on the ester | Cyclized or rearranged products | The outcome is highly dependent on the nature of the participating group and reaction conditions. |

| Skeletal Rearrangement (Hypothetical) | Strong acid or conditions promoting carbocation formation | Isomeric esters with a rearranged carbon skeleton | The stability of the resulting carbocation intermediates would determine the major product. |

Note: The reactions in the table are hypothetical for this compound and are based on established principles of organic reactivity for structurally related compounds.

Derivatization Strategies for Functional Group Interconversion

The functional groups of this compound—the ester and the terminal alkene—offer various opportunities for derivatization.

Transformations of the Ester Group:

The isobutyl ester can be converted into other functional groups, such as amides or other esters, through standard organic transformations. For instance, aminolysis of the ester can yield the corresponding amide. Given the steric hindrance around the carbonyl group, these reactions may require elevated temperatures or the use of catalysts to proceed at a reasonable rate. The synthesis of N,N-dimethylamides of 3,3-dimethylpent-4-enoic acid has been reported, indicating the feasibility of such transformations google.com.

Transformations of the Alkene Group:

The terminal double bond is a versatile handle for a wide range of functional group interconversions.

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like m-CPBA. The resulting epoxide is a valuable intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functionalities at the 4- and 5-positions beilstein-journals.orgresearchgate.net.

Hydroboration-Oxidation: This two-step process can be used to convert the terminal alkene into a primary alcohol, yielding 2-Methylpropyl 3,3-dimethyl-5-hydroxypentanoate. The regioselectivity of the hydroboration is expected to be high due to the steric environment of the double bond.

Ozonolysis: Cleavage of the double bond via ozonolysis would yield a ketone, specifically 2-Methylpropyl 3,3-dimethyl-4-oxobutanoate, which can be further functionalized.

The following table summarizes key derivatization strategies for the functional groups of this compound.

| Functional Group | Reaction | Reagents | Product |

| Ester | Aminolysis | Amine (e.g., RNH₂) | N-Alkyl-3,3-dimethylpent-4-enamide |

| Ester | Transesterification | Alcohol (e.g., R'OH), Acid/Base catalyst | R' 3,3-dimethylpent-4-enoate |

| Alkene | Epoxidation | m-CPBA | 2-Methylpropyl 3-(2,2-dimethyloxiran-2-yl)propanoate |

| Alkene | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Methylpropyl 5-hydroxy-3,3-dimethylpentanoate |

| Alkene | Ozonolysis (Reductive workup) | 1. O₃; 2. Zn/H₂O or DMS | 2-Methylpropyl 4-oxo-3,3-dimethylbutanoate |

Note: The products listed are the expected outcomes based on standard organic reactions. The synthesis of the parent acid and its methyl ester has been previously described prepchem.comprepchem.com.

Advanced Spectroscopic Characterization of 2 Methylpropyl 3,3 Dimethylpent 4 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution ¹H NMR Analysis of 2-Methylpropyl 3,3-dimethylpent-4-enoate

High-resolution ¹H NMR spectroscopy for this compound is anticipated to reveal distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal are critical for assigning protons to their respective positions.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H-1' (CH₂) | ~3.8 - 4.0 | d | 2H |

| H-2' (CH) | ~1.8 - 2.0 | m | 1H |

| H-3' (2 x CH₃) | ~0.9 | d | 6H |

| H-2 (CH₂) | ~2.2 - 2.4 | s | 2H |

| H-3 (2 x CH₃) | ~1.1 - 1.3 | s | 6H |

| H-4 (CH) | ~5.7 - 5.9 | dd | 1H |

| H-5 (CH₂) | ~4.9 - 5.1 | m | 2H |

d: doublet, m: multiplet, s: singlet, dd: doublet of doublets

The protons of the isobutyl group (H-1', H-2', H-3') would exhibit characteristic splitting patterns. The methylene (B1212753) protons (H-1') adjacent to the ester oxygen are expected to be a doublet due to coupling with the methine proton (H-2'). The two methyl groups of the isobutyl moiety (H-3') would also appear as a doublet. The protons of the pentenoate chain would show signals corresponding to the vinyl group (H-4, H-5), the quaternary carbon at position 3, and the methylene group at position 2.

¹³C NMR and Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C=O) | ~170 - 175 |

| C-2 (CH₂) | ~40 - 45 |

| C-3 (C) | ~35 - 40 |

| C-4 (CH) | ~140 - 145 |

| C-5 (CH₂) | ~110 - 115 |

| C-1' (CH₂) | ~70 - 75 |

| C-2' (CH) | ~27 - 32 |

| C-3' (2 x CH₃) | ~18 - 22 |

| C-3 (2 x CH₃) | ~25 - 30 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between H-1' and H-2', and between H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the direct assignment of a proton signal to its attached carbon signal (e.g., H-1' to C-1', H-2 to C-2).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key correlations would be expected from the H-1' protons to the ester carbonyl carbon (C-1) and from the H-2 protons to the carbonyl carbon (C-1).

Mass Spectrometry (MS) Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Patterns

In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The fragmentation pattern is a unique fingerprint of the molecule.

Predicted Key Fragments:

| m/z | Proposed Fragment |

| [M]+ | Molecular ion |

| [M - 57]+ | Loss of the isobutyl group |

| [M - 101]+ | Loss of the 3,3-dimethylpent-4-enoyl group |

| 57 | Isobutyl cation |

| 41 | Allyl cation |

The molecular ion peak would confirm the molecular weight of the compound. Common fragmentation pathways would include the cleavage of the ester bond, leading to the formation of an isobutyl cation (m/z 57) and a fragment corresponding to the acylium ion of the acid moiety.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₂₀O₂), the calculated exact mass would be a key parameter for its unequivocal identification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these techniques provide a detailed fingerprint based on the characteristic vibrational modes of its ester, alkene, and alkyl components.

The FT-IR spectrum is particularly sensitive to polar bonds, making the carbonyl (C=O) stretch of the ester group one of the most prominent absorption bands. For α,β-unsaturated esters, this peak typically appears in the range of 1730-1715 cm⁻¹. orgchemboulder.com The spectrum also reveals strong bands corresponding to the C-O stretching vibrations of the ester linkage, which are generally found in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The presence of the vinyl group (C=C) is confirmed by a stretching vibration band around 1680-1640 cm⁻¹. libretexts.org The C-H bonds of the vinyl group give rise to stretching vibrations above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and out-of-plane bending vibrations in the 1000-650 cm⁻¹ range. libretexts.org The aliphatic C-H stretching vibrations from the isobutyl and methyl groups are observed in the 3000-2850 cm⁻¹ region, while their bending vibrations appear at approximately 1470-1370 cm⁻¹. libretexts.org

Raman spectroscopy complements FT-IR by being more sensitive to non-polar, symmetric bonds. Therefore, the C=C stretching vibration of the vinyl group often produces a strong signal in the Raman spectrum. The symmetric vibrations of the carbon backbone also contribute significantly to the Raman fingerprint.

The key vibrational modes for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretch | =C-H (Vinyl) | 3100 - 3000 | Medium | Medium |

| C-H Stretch | -C-H (Alkyl) | 3000 - 2850 | Strong | Strong |

| C=O Stretch | Ester | 1730 - 1715 | Very Strong | Weak |

| C=C Stretch | Alkene | 1680 - 1640 | Medium-Weak | Strong |

| C-H Bend | -CH₃, -CH₂ | 1470 - 1370 | Medium | Medium |

| C-O Stretch | Ester (C-O-C) | 1300 - 1000 | Strong | Weak-Medium |

| =C-H Bend | Alkene (oop) | 1000 - 650 | Strong | Weak |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical technique for separating components of a mixture, assessing the purity of a compound, and elucidating its molecular structure. In the analysis of this compound, the gas chromatograph first separates the compound from any impurities, and the mass spectrometer then fragments the molecule, providing a unique mass spectrum that acts as a chemical fingerprint.

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For this compound (C₁₀H₁₈O₂), the molecular weight is 170.25 g/mol , so a molecular ion peak would be expected at m/z 170.

The molecular ion is energetically unstable and undergoes fragmentation through predictable pathways. The analysis of these fragment ions is crucial for confirming the structure. Key fragmentation processes for esters include alpha-cleavage (cleavage of bonds adjacent to the carbonyl group) and rearrangements. wikipedia.orglibretexts.org

Significant fragmentation pathways for this compound include:

Loss of the isobutoxy group (-OCH₂CH(CH₃)₂): Alpha-cleavage can lead to the loss of the isobutoxy radical, resulting in the formation of an acylium ion [M - 73]⁺ at m/z 97. This is often a prominent peak.

Loss of isobutene: A common rearrangement in esters with a branched alcohol moiety involves the transfer of a hydrogen atom and the elimination of a neutral alkene. Here, the loss of isobutene (C₄H₈) from the molecular ion would produce a fragment ion [M - 56]⁺• at m/z 114.

Cleavage of the isobutyl group: The isobutyl cation [C₄H₉]⁺ itself can be observed at m/z 57.

Cleavage at the quaternary carbon: Fragmentation at the C3 position can lead to the loss of the vinyl group (-CH=CH₂) or the entire side chain, leading to various smaller fragments. For instance, cleavage of the bond between C3 and C4 would generate a stable tertiary carbocation at m/z 83.

The relative abundance of these fragments helps to piece together the molecular structure. The retention time from the gas chromatography component allows for the quantification of the compound and the assessment of its purity by comparing the peak area of the target compound to the areas of any impurity peaks.

| m/z | Ion Structure / Identity | Fragmentation Pathway |

| 170 | [C₁₀H₁₈O₂]⁺• | Molecular Ion (M⁺•) |

| 114 | [C₆H₁₀O₂]⁺• | Loss of isobutene (-C₄H₈) via rearrangement |

| 97 | [C₆H₉O]⁺ | Alpha-cleavage, loss of isobutoxy radical (•OC₄H₉) |

| 83 | [C₆H₁₁]⁺ | Cleavage at C3-C4 bond |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Computational Chemistry and Theoretical Studies on 2 Methylpropyl 3,3 Dimethylpent 4 Enoate

Conformational Analysis and Molecular Dynamics Simulations

Without specific published research on "2-Methylpropyl 3,3-dimethylpent-4-enoate," any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and reliance on sourced data.

In Silico Prediction of Spectroscopic Parameters

The in silico prediction of spectroscopic parameters has become an indispensable tool in modern chemical research, offering a non-experimental, computational approach to elucidating the structural properties of molecules. For a novel or sparsely studied compound such as this compound, these predictive methods are particularly valuable. They allow for the theoretical generation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in structural confirmation, analysis, and the interpretation of experimental data. These computational techniques range from quantum mechanics-based calculations to empirical and machine learning models, each providing a unique balance of accuracy and computational cost. longdom.org

The prediction of spectroscopic data for this compound would typically involve several key computational steps. Initially, the 2D structure of the molecule is converted into a 3D model. This 3D structure is then optimized to find its most stable conformation, a process that is crucial for the accuracy of the subsequent spectral predictions. Various computational methods, such as Density Functional Theory (DFT), are widely employed for this geometry optimization and for the prediction of electronic structure and vibrational properties. longdom.org More recently, machine learning and artificial intelligence have emerged as powerful tools, capable of rapidly predicting spectral properties by learning from vast datasets of known molecules and their spectra. aalto.finih.gov

Predicted ¹H NMR Spectral Data

The prediction of the ¹H NMR spectrum for this compound involves calculating the chemical shift for each proton in the molecule. These shifts are highly dependent on the electronic environment of the protons. Protons in different chemical environments will resonate at different frequencies, providing a unique fingerprint of the molecule's structure. In silico prediction models, often utilizing DFT or specialized machine learning algorithms, can estimate these chemical shifts with a reasonable degree of accuracy. The following table represents a hypothetical prediction of the ¹H NMR spectral data for this compound.

| Proton Label | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Assignment |

| H-a | 5.70 - 5.90 | dd | 17.0, 10.5 | =CH |

| H-b | 4.95 - 5.10 | d | 17.0 | =CH₂ (trans) |

| H-c | 4.90 - 5.05 | d | 10.5 | =CH₂ (cis) |

| H-d | 3.80 - 3.90 | d | 6.5 | -OCH₂- |

| H-e | 2.15 - 2.25 | s | - | -CH₂-COO- |

| H-f | 1.80 - 2.00 | m | 6.5 | -CH(CH₃)₂ |

| H-g | 1.00 - 1.10 | s | - | -C(CH₃)₂- |

| H-h | 0.85 - 0.95 | d | 6.5 | -CH(CH₃)₂ |

Note: The data in this table is hypothetical and intended to be representative of values that could be obtained through in silico prediction.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum can be predicted by calculating the chemical shifts of the carbon atoms in this compound. The chemical environment of each carbon atom determines its resonance frequency. Computational models for ¹³C NMR prediction are also widely available and provide valuable insights into the carbon skeleton of a molecule. Below is a table of predicted ¹³C NMR chemical shifts for the compound.

| Carbon Label | Predicted Chemical Shift (ppm) | Assignment |

| C-1 | 172.0 - 174.0 | C=O |

| C-2 | 144.0 - 146.0 | =CH |

| C-3 | 112.0 - 114.0 | =CH₂ |

| C-4 | 70.0 - 72.0 | -OCH₂- |

| C-5 | 45.0 - 47.0 | -CH₂-COO- |

| C-6 | 40.0 - 42.0 | -C(CH₃)₂- |

| C-7 | 27.0 - 29.0 | -CH(CH₃)₂ |

| C-8 | 25.0 - 27.0 | -C(CH₃)₂- |

| C-9 | 18.0 - 20.0 | -CH(CH₃)₂ |

Note: The data in this table is hypothetical and intended to be representative of values that could be obtained through in silico prediction.

Predicted IR Spectral Data

The in silico prediction of the infrared (IR) spectrum of this compound involves the calculation of the vibrational frequencies of its chemical bonds. Different functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. These absorption bands can be predicted using computational methods, providing a theoretical IR spectrum. The following table outlines the predicted significant IR absorption bands for this compound.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3070 - 3090 | C-H stretch | =C-H |

| 2960 - 2980 | C-H stretch | -CH₃ |

| 2870 - 2890 | C-H stretch | -CH₂- |

| 1735 - 1755 | C=O stretch | Ester |

| 1640 - 1660 | C=C stretch | Alkene |

| 1150 - 1170 | C-O stretch | Ester |

| 910 - 930 | =C-H bend | Alkene |

Note: The data in this table is hypothetical and intended to be representative of values that could be obtained through in silico prediction.

Applications and Emerging Research Directions for 2 Methylpropyl 3,3 Dimethylpent 4 Enoate

Contributions to Mechanistic Organic Chemistry Research

Without specific studies or literature focusing on 2-Methylpropyl 3,3-dimethylpent-4-enoate, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Information on "this compound" is Not Available in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and chemical literature, no specific information was found for the compound This compound . This includes a lack of data regarding its synthesis, properties, applications, and any ongoing or future research in the fields of synthetic organic chemistry and materials science.

Chemical databases and scientific search engines did not yield any publications, patents, or technical data sheets that specifically mention or detail the characteristics or potential uses of this compound. While information on related compounds, such as other allylic esters or molecules with a similar carbon skeleton, is available, the user's strict instruction to focus solely on "this compound" prevents the inclusion of such analogous data.

Consequently, it is not possible to generate the requested article on the "," including its "Future Perspectives in Synthetic Organic Chemistry and Materials Science," as there is no scientific foundation upon which to build such a discussion.

It is possible that this compound is a novel chemical entity that has not yet been synthesized or reported in the scientific literature, or that it is designated by a different nomenclature in specialized or proprietary databases that are not publicly accessible. Without any available data, a detailed and scientifically accurate article as per the user's request cannot be produced.

Q & A

Basic: What are the key challenges in synthesizing 2-Methylpropyl 3,3-dimethylpent-4-enoate, and what methodologies are commonly employed?

Answer:

The synthesis of this ester involves esterification between 3,3-dimethylpent-4-enoic acid and 2-methylpropanol (isobutyl alcohol). Challenges include steric hindrance due to the branched 2-methylpropyl group and the stability of the α,β-unsaturated ester moiety. Common methods include:

- Acid-catalyzed Fischer esterification using H₂SO₄ or p-toluenesulfonic acid, though prolonged heating may risk alkene isomerization.

- Steglich esterification with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to activate the carboxylic acid under mild conditions, preserving the pent-4-enoate structure .

- Microwave-assisted synthesis to reduce reaction time and minimize side reactions.

Advanced: How can regioselectivity and stereochemical outcomes be controlled during functionalization of the alkene in this compound?

Answer:

The alkene’s reactivity is influenced by the electron-withdrawing ester group and steric effects from the 3,3-dimethyl substituents. Advanced strategies include:

- Electrophilic additions : Use Lewis acids (e.g., BF₃·Et₂O) to direct Markovnikov addition while minimizing carbocation rearrangements.

- Transition-metal catalysis : Pd-mediated cross-couplings (e.g., Heck reactions) for C–C bond formation, with ligands tailored to avoid steric clashes.

- Computational modeling : Density Functional Theory (DFT) to predict transition states and optimize reaction conditions for desired stereoselectivity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Key signals include the ester carbonyl (δ ~170 ppm in ¹³C), alkene protons (δ 5.0–5.5 ppm as a multiplet), and isobutyl group signals (δ 0.9–1.1 ppm for methyl groups).

- IR Spectroscopy : Strong C=O stretch (~1740 cm⁻¹) and alkene C=C stretch (~1640 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M⁺] and fragmentation patterns (e.g., loss of the 2-methylpropoxy group) .

Advanced: How can conflicting crystallographic and spectroscopic data for this compound be resolved?

Answer:

Discrepancies may arise from dynamic effects (e.g., alkene rotation in solution vs. solid state). Methodological approaches include:

- Single-crystal X-ray diffraction (using SHELXL ) to confirm solid-state geometry.

- Variable-temperature NMR to assess conformational flexibility in solution.

- DFT-based NMR chemical shift calculations (e.g., using Gaussian) to compare experimental and theoretical spectra .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of volatile vapors.

- Personal Protective Equipment (PPE) : Nitrile gloves and safety goggles, as esters can irritate skin and eyes.

- Storage : Inert atmosphere (N₂ or Ar) to prevent hydrolysis or oxidation, based on analogous ester stability data .

Advanced: How can reaction kinetics for the hydrolysis of this ester be systematically studied under varying pH conditions?

Answer:

- Pseudo-first-order kinetics : Monitor ester concentration via HPLC or UV-Vis spectroscopy (tracking carboxylic acid release).

- Buffer systems : Use phosphate (pH 2–8) and borate (pH 8–10) buffers to cover a broad pH range.

- Activation energy calculation : Perform Arrhenius analysis at multiple temperatures (25–60°C) to elucidate mechanisms (acid- vs. base-catalyzed pathways) .

Basic: What purification methods are recommended for isolating this compound from reaction mixtures?

Answer:

- Distillation : Fractional distillation under reduced pressure (due to high boiling point of branched esters).

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (polarity adjusted for ester retention factor Rf ~0.3).

- Recrystallization : Limited utility due to low melting point; consider using chilled diethyl ether .

Advanced: How can computational methods predict the biodegradation pathways of this compound in environmental studies?

Answer:

- Molecular docking : Simulate interactions with esterase enzymes to identify hydrolysis sites.

- QSAR (Quantitative Structure-Activity Relationship) models : Correlate substituent effects (e.g., methyl branching) with half-life in soil/water.

- Metabolic pathway prediction : Tools like EAWAG-BBD to map microbial degradation intermediates .

Basic: What analytical standards and controls should be implemented for quantifying this ester in complex mixtures?

Answer:

- Internal standards : Deuterated analogs (e.g., D₃-2-methylpropyl ester) for GC-MS or LC-MS quantification.

- Calibration curves : Linear range validated for 0.1–100 µg/mL (R² > 0.995).

- System suitability tests : Column efficiency (N > 2000 plates) and resolution (Rs > 1.5) from co-eluting peaks .

Advanced: How does the steric environment of this compound influence its reactivity in Diels-Alder reactions?

Answer:

The bulky 3,3-dimethyl groups hinder diene approach, favoring endo rule compliance only with highly electron-deficient dienophiles (e.g., maleic anhydride). Strategies to enhance reactivity:

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.